2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide
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Overview
Description
2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide is an organic compound with the molecular formula C12H9Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pale yellow solid form and is soluble in organic solvents such as chloroform, dichloromethane, and methanol .
Preparation Methods
The synthesis of 2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide typically involves the reaction of 2-chloro-4-methylpyridine with nicotinoyl chloride. The process can be summarized as follows :
Starting Materials: 2-chloro-4-methylpyridine and nicotinoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The starting materials are mixed and stirred at room temperature for several hours. The resulting product is then purified through recrystallization.
Chemical Reactions Analysis
2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-N-(4-methylpyridin-3-yl)nicotinamide can be compared with other similar compounds, such as:
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: This compound has an additional chloro group, which may alter its chemical properties and reactivity.
Nicotinamide Derivatives: Other nicotinamide derivatives may have different substituents, leading to variations in their biological activities and applications[][6].
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Properties
Molecular Formula |
C12H10ClN3O |
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Molecular Weight |
247.68 g/mol |
IUPAC Name |
2-chloro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8-4-6-14-7-10(8)16-12(17)9-3-2-5-15-11(9)13/h2-7H,1H3,(H,16,17) |
InChI Key |
HYWNSYJZINUDNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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